molecular formula C17H25NO2 B5146158 Ethyl 1-(4-ethylbenzyl)piperidine-3-carboxylate

Ethyl 1-(4-ethylbenzyl)piperidine-3-carboxylate

Cat. No.: B5146158
M. Wt: 275.4 g/mol
InChI Key: KQZWBIAMOJVZGT-UHFFFAOYSA-N
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Description

Ethyl 1-(4-ethylbenzyl)piperidine-3-carboxylate is a chemical compound that belongs to the piperidine family. Piperidines are a class of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. This particular compound is characterized by the presence of an ethyl group attached to the benzyl moiety and a carboxylate ester group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-ethylbenzyl)piperidine-3-carboxylate typically involves the reaction of 4-ethylbenzyl chloride with piperidine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-ethylbenzyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or piperidine derivatives.

    Substitution: Formation of nitro or halogenated benzyl derivatives.

Scientific Research Applications

Ethyl 1-(4-ethylbenzyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-ethylbenzyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Similar structure but with a different substituent on the piperidine ring.

    4-(4-Ethyl-benzyl)-piperidine: Lacks the carboxylate ester group.

    Ethyl 1-(4-(diethylamino)benzyl)piperidine-3-carboxylate: Contains a diethylamino group instead of an ethyl group.

Uniqueness

Ethyl 1-(4-ethylbenzyl)piperidine-3-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-[(4-ethylphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-3-14-7-9-15(10-8-14)12-18-11-5-6-16(13-18)17(19)20-4-2/h7-10,16H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZWBIAMOJVZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCCC(C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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